2-Hydroxy-5-methoxybenzohydrazide

Description

BenchChem offers high-quality 2-Hydroxy-5-methoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

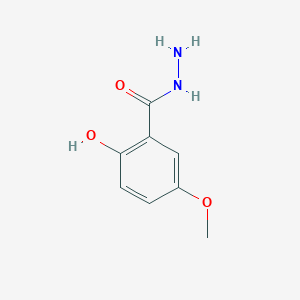

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYRNJPDBJVZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510004 | |

| Record name | 2-Hydroxy-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-83-1 | |

| Record name | 2-Hydroxy-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methoxybenzohydrazide

Abstract

2-Hydroxy-5-methoxybenzohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive hydrazide moiety, a phenolic hydroxyl group, and a methoxy substituent, makes it a versatile scaffold for creating novel molecules with diverse biological activities. This guide provides a detailed, field-proven methodology for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide, beginning with the esterification of 2-hydroxy-5-methoxybenzoic acid, followed by hydrazinolysis. Furthermore, it establishes a comprehensive protocol for the structural elucidation and purity confirmation of the final compound using a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of 2-Hydroxy-5-methoxybenzohydrazide: Principle and Protocol

The synthesis of 2-Hydroxy-5-methoxybenzohydrazide is most efficiently achieved through a two-step process. This approach is widely adopted for the preparation of carboxylic acid hydrazides due to its reliability and high yields.[1][2]

Rationale and Mechanistic Insight

The chosen synthetic pathway involves:

-

Step 1: Fischer Esterification: The initial step is the conversion of 2-hydroxy-5-methoxybenzoic acid to its corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate. This reaction is performed by refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Step 2: Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester.[4] This leads to the displacement of the methoxy group (-OCH₃) and the formation of the stable hydrazide product.[5] The reaction is typically driven to completion by refluxing in an alcoholic solvent like ethanol.[6]

Visualized Synthesis Workflow

The following diagram illustrates the two-step reaction pathway from the starting material to the final product.

Caption: Reaction scheme for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (0.1 mol, 16.82 g).

-

Reagent Addition: Add absolute methanol (100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) as a catalyst.[3]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Distill off the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Pour the cooled residue into 200 mL of cold water. A solid ester may precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Neutralize the combined organic extracts by washing with a 5% sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxy-5-methoxybenzoate. The product can be purified further by recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of 2-Hydroxy-5-methoxybenzohydrazide

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the synthesized methyl 2-hydroxy-5-methoxybenzoate (0.08 mol, 14.57 g) in absolute ethanol (120 mL).[2]

-

Hydrazine Addition: To this solution, add hydrazine hydrate (99-100%, 0.12 mol, ~6 mL) dropwise while stirring.[6]

-

Reflux: Heat the mixture to reflux for 5-8 hours. The formation of a solid product may be observed during this time.[2][5] Monitor the reaction's completion by TLC, ensuring the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product, 2-Hydroxy-5-methoxybenzohydrazide, will crystallize out of the solution.

-

Purification: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven. The purity is typically high, but if required, the hydrazide can be recrystallized from ethanol.

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Hydroxy-5-methoxybenzohydrazide. The expected molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol .[7]

Visualized Characterization Workflow

Caption: Workflow for the comprehensive characterization of the synthesized product.

Physical Properties

-

Appearance: Expected to be a crystalline solid.

-

Melting Point: A sharp and defined melting point is indicative of high purity. The literature value should be consulted for comparison.

-

Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated theoretical values.

| Element | Theoretical % |

| Carbon (C) | 52.74% |

| Hydrogen (H) | 5.53% |

| Nitrogen (N) | 15.38% |

| Oxygen (O) | 26.35% |

Spectroscopic Analysis

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is crucial for identifying the key functional groups present in the molecule.[8][9] The spectrum is typically recorded using KBr pellets or an ATR accessory.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3150-3300 | N-H Stretch | Amine (Hydrazide) |

| ~3050 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1630-1660 | C=O Stretch (Amide I) | Carbonyl (Hydrazide) |

| 1500-1600 | N-H Bend (Amide II) | Amine (Hydrazide) |

| ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.[10][11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet (s) | 3H | Methoxy (-OCH₃) protons |

| 4.0 - 4.5 (broad) | Singlet (s) | 2H | Amine (-NH₂) protons |

| 6.7 - 7.2 | Multiplet (m) | 3H | Aromatic (Ar-H) protons |

| 8.5 - 9.5 (broad) | Singlet (s) | 1H | Amide (-CONH-) proton |

| 9.5 - 10.5 (broad) | Singlet (s) | 1H | Phenolic (-OH) proton |

Note: Chemical shifts of -NH₂, -NH, and -OH protons are concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of distinct carbon environments.[8][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~55-56 | Methoxy (-OCH₃) carbon |

| ~112-120 | Aromatic (Ar-C) carbons |

| ~145-155 | Aromatic (Ar-C) carbons attached to -O |

| ~165-170 | Carbonyl (C=O) carbon |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used.[12][13] The mass spectrum should show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | ~182.07 |

| [M+H]⁺ | ~183.08 |

Conclusion

This guide has detailed a robust and reproducible two-step method for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide. The causality behind the chosen reaction pathway—Fischer esterification followed by hydrazinolysis—is grounded in established principles of organic chemistry, ensuring efficiency and high yield. The comprehensive characterization protocol, employing a combination of physical and advanced spectroscopic techniques, provides a self-validating system to unequivocally confirm the structure and assess the purity of the final product. Adherence to these methodologies will enable researchers to reliably produce and validate high-quality 2-Hydroxy-5-methoxybenzohydrazide for its application in pharmaceutical research and complex organic synthesis.

References

-

Berillo, D., & Shoinbekova, S. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

-

Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor.com. [Link]

-

Li, B., et al. (1998). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 63(12), 4152–4153. [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science, 28(3), 103–112. [Link]

-

ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. [Link]

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. krishikosh.egranth.ac.in. [Link]

-

Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(7), 187-196. [Link]

-

AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1862, 030105. [Link]

-

Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E, 68(Pt 11), o3255. [Link]

-

Noreen, S., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(52), 32966-32984. [Link]

-

Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

-

Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry, 8(2), 101-112. [Link]

-

Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11337-11350. [Link]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? ResearchGate. [Link]

-

Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 22-26. [Link]

-

Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. [Link]

-

RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35835-35851. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 3. inglomayor.cl [inglomayor.cl]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

physicochemical properties of 2-Hydroxy-5-methoxybenzohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methoxybenzohydrazide

Foreword: Understanding the Core Utility

2-Hydroxy-5-methoxybenzohydrazide is a significant chemical entity, primarily recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly Schiff bases and heterocyclic compounds.[1] Its structural framework, featuring a hydroxyl group, a methoxy group, and a hydrazide moiety, imparts a unique combination of reactivity and potential for biological activity. Hydrazide derivatives are a well-established class of compounds investigated for a wide range of therapeutic applications, including antibacterial, antifungal, and antioxidant activities.[2][3] A thorough understanding of the physicochemical properties of this foundational molecule is therefore paramount for researchers in medicinal chemistry and materials science. This guide synthesizes critical data to provide a comprehensive technical overview, enabling informed experimental design and application development.

Molecular and Structural Characterization

The identity and solid-state behavior of a compound are dictated by its molecular structure and intermolecular interactions.

Molecular Formula: C₈H₁₀N₂O₃[4][5]

Molecular Weight: 182.18 g/mol [4][5]

Chemical Structure:

Caption: 2D Structure of 2-Hydroxy-5-methoxybenzohydrazide.

Crystal Structure Insights

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl (-OH) group and the lone pair of electrons on the hydrazide nitrogen or oxygen, forming a stable six-membered ring. This is a common feature in related structures.[1]

-

Intermolecular Interactions: In the crystal lattice, molecules are likely linked by intermolecular N-H···O hydrogen bonds between the hydrazide moieties of adjacent molecules, forming chains or sheets.[1][6] Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules are expected to contribute to the overall stability of the crystal packing.[1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification, structural elucidation, and purity assessment of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of its functional groups. The expected characteristic absorption bands are detailed below. This analysis is based on established frequency ranges for known functional groups.[7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H (Phenolic) | Stretching, H-bonded | 3200-3400 (Broad) | Confirms the presence of the hydroxyl group, broadened by hydrogen bonding. |

| N-H (Hydrazide) | Stretching | 3200-3350 (Medium) | Indicates the -NH and -NH₂ groups of the hydrazide moiety. |

| C-H (Aromatic) | Stretching | 3000-3100 | Corresponds to the C-H bonds on the benzene ring. |

| C-H (Aliphatic, -OCH₃) | Stretching | 2850-2960 | Confirms the presence of the methoxy group. |

| C=O (Amide I) | Stretching | ~1645-1660 | A strong band characteristic of the hydrazide carbonyl group.[8] |

| N-H (Amide II) | Bending | ~1530-1550 | A key band for amide linkages, arising from N-H bending and C-N stretching. |

| C=C (Aromatic) | Stretching | ~1590 | Indicates the carbon-carbon double bonds within the aromatic ring.[8] |

| C-O (Aryl Ether) | Stretching | ~1200-1250 | Corresponds to the C-O bond of the methoxy group. |

| C-O (Phenolic) | Stretching | ~1150-1200 | Corresponds to the C-O bond of the hydroxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insight into the number and electronic environment of hydrogen atoms.

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Key Features |

| -OH (Phenolic) | Singlet | 10.0 - 12.0 | Appears far downfield, often broad. Its position is solvent-dependent. |

| -NH (Hydrazide) | Singlet | 8.0 - 9.5 | Appears downfield, often broad. |

| Aromatic Protons (3H) | Multiplet | 6.8 - 7.8 | The specific splitting pattern depends on the coupling between adjacent protons. |

| -NH₂ (Hydrazide) | Singlet | 4.0 - 5.0 | Appears as a broad singlet, integrates to two protons. |

| -OCH₃ (Methoxy) | Singlet | ~3.8 | A sharp singlet integrating to three protons, characteristic of a methoxy group.[8] |

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Expected shifts are based on analogous structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 170 |

| Aromatic C-O (C-OH) | 150 - 160 |

| Aromatic C-O (C-OCH₃) | 145 - 155 |

| Aromatic C-H & C-C | 110 - 130 |

| -OCH₃ (Methoxy) | ~55 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 2-Hydroxy-5-methoxybenzohydrazide, the electron ionization (EI-MS) would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation would likely involve the loss of the amino group (-NH₂), the hydrazide moiety, or the methoxy group, leading to characteristic daughter ions.

Core Physicochemical Properties

These quantitative parameters are essential for handling, formulation, and predicting the behavior of the compound in various systems.

| Property | Value | Significance and Experimental Context |

| Melting Point | 163-164 °C[4] | A sharp melting point range is a critical indicator of sample purity. This value is determined using a calibrated melting point apparatus where the sample is heated slowly, and the temperature range from the first liquid drop to complete liquefaction is recorded. |

| pKa (Predicted) | 8.92 ± 0.43[4] | This value likely corresponds to the phenolic hydroxyl group, indicating it is a weak acid. The pKa is crucial for predicting ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding. It is typically determined by potentiometric or spectrophotometric titration. |

| Density (Predicted) | 1.307 ± 0.06 g/cm³[4] | Provides the mass per unit volume, useful for process calculations and formulation design. |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water. | Solubility is a critical parameter for any biological or chemical application. It is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The results dictate the choice of solvents for reaction, purification, and formulation. |

Thermal Stability and Analysis

Understanding a compound's behavior under thermal stress is vital for determining its storage conditions, shelf-life, and processing limits.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): While specific TGA/DSC data for this exact compound is not detailed in the provided search results, studies on similar hydrazone and benzamide structures offer a reliable model for its expected thermal behavior.[9][10][11]

-

Expected TGA Profile: The compound is expected to be thermally stable up to its melting point and beyond. A TGA thermogram would likely show a single major decomposition step or multiple overlapping steps at temperatures above 200 °C, corresponding to the fragmentation of the molecule.[11]

-

Expected DSC Profile: A DSC curve would show a sharp endothermic peak corresponding to its melting point (around 163-164 °C).[9] At higher temperatures, exothermic peaks would indicate the energy released during thermal decomposition.

The workflow for thermal analysis provides a robust system for characterizing material stability.

Caption: Standard workflow for TGA and DSC thermal analysis.

Synthesis Protocol

2-Hydroxy-5-methoxybenzohydrazide is typically synthesized via the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate. The protocol is a well-established and reliable method.[12]

Reaction: Methyl 2-hydroxy-5-methoxybenzoate + Hydrazine Hydrate → 2-Hydroxy-5-methoxybenzohydrazide + Methanol

Step-by-Step Methodology

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) in ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5 equivalents) to the ethanolic solution. The excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-8 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

-

Precipitation & Isolation: The product often precipitates from the concentrated solution upon cooling or upon addition of cold water. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with a non-polar solvent like hexane to remove any unreacted ester. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield pure crystalline 2-Hydroxy-5-methoxybenzohydrazide.

Caption: Synthetic pathway for 2-Hydroxy-5-methoxybenzohydrazide.

References

-

N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. [Link]

-

N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

-

Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2- methoxybenzohydrazide monohydrate, C16H15BrN2O4·H2O, C16H17BrN2O5. ResearchGate. [Link]

-

2-hydroxy-5-methoxybenzaldehyde. Stenutz. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

2-Methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. PubChem. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook. [Link]

-

Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. PrepChem.com. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

-

¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

Benzaldehyde, 2-hydroxy-5-methoxy-. Cheméo. [Link]

-

Spectral Analysis of 2-Hydroxy Benzohydrazide. Scribd. [Link]

-

Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Société de Chimie Organique et Appliquée. [Link]

-

Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

-

Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. P-ISSN. [Link]

Sources

- 1. N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 2-HYDROXY-5-METHOXYBENZHYDRAZIDE | 2905-83-1 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. asianpubs.org [asianpubs.org]

- 10. soachim.info [soachim.info]

- 11. mdpi.com [mdpi.com]

- 12. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-5-methoxybenzohydrazide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxybenzohydrazide is a member of the benzohydrazide class of organic compounds, characterized by a hydrazide functional group attached to a 2-hydroxy-5-methoxybenzoyl backbone. Hydrazide derivatives are a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitubercular properties.[1] The structural features of 2-Hydroxy-5-methoxybenzohydrazide, namely the phenolic hydroxyl group, the methoxy substituent, and the reactive hydrazide moiety, make it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, and a candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and potential applications.

Chemical Identity and Molecular Structure

Molecular Formula: C₈H₁₀N₂O₃[2][3]

Molecular Weight: 182.18 g/mol [2][3]

Synonyms: 2-Hydroxy-5-methoxybenzoylhydrazine[3]

The molecular architecture of 2-Hydroxy-5-methoxybenzohydrazide is centered around a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 5, and a hydrazide group at position 1. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for significant intermolecular interactions, influencing its physical properties and biological activity.

Molecular Structure Diagram```dot

digraph "2-Hydroxy-5-methoxybenzohydrazide" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2-Hydroxy-5-methoxybenzohydrazide", splines=true, overlap=false, size="7.6,!", ratio=fill]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; N2 [label="N"]; O3 [label="O"]; C8 [label="CH₃"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- N1 [label=""]; N1 -- N2 [label=""];

C2 -- O2 [label=""]; O2 -- C8 [label=""];

C5 -- O3 [label="OH"];

N1 [label="NH"]; N2 [label="NH₂"]; }

Caption: General synthetic scheme for 2-Hydroxy-5-methoxybenzohydrazide.

Experimental Protocol

The following is a generalized protocol based on the synthesis of similar benzohydrazide derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-5-methoxybenzoate in a suitable solvent such as ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Hydroxy-5-methoxybenzohydrazide.

Potential Applications in Drug Development

The benzohydrazide scaffold is a cornerstone in the development of new therapeutic agents. While specific biological activity data for 2-Hydroxy-5-methoxybenzohydrazide is limited, the known activities of its derivatives and related compounds suggest several promising avenues for research.

Precursor for Schiff Bases with Biological Activity

2-Hydroxy-5-methoxybenzohydrazide serves as a key building block for the synthesis of Schiff bases. These are formed by the condensation of the hydrazide with various aldehydes and ketones. For instance, the reaction with 2-methoxybenzaldehyde yields N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. [4]Schiff bases derived from hydrazides are known to possess a broad spectrum of biological activities, making this an important area of investigation. [1]

Antimicrobial and Antioxidant Potential

Derivatives of 2-hydroxy benzyl hydrazide have demonstrated significant antibacterial and antioxidant activities. [5]The presence of the phenolic hydroxyl group in 2-Hydroxy-5-methoxybenzohydrazide suggests that it may also possess radical scavenging properties. Further studies are warranted to evaluate its efficacy against various bacterial strains and its antioxidant capacity.

Safety and Handling

Detailed toxicological data for 2-Hydroxy-5-methoxybenzohydrazide is not available. However, based on the safety information for its precursor, 2-hydroxy-5-methoxybenzaldehyde, caution should be exercised when handling this compound. The aldehyde precursor is known to cause skin and serious eye irritation, and may cause respiratory irritation. [6] General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Hydroxy-5-methoxybenzohydrazide is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the established biological importance of the benzohydrazide scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research is needed to fully elucidate its physicochemical properties and to explore its therapeutic potential.

References

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031–1034.

- Baharudin, M. S., Taha, M., Ismail, N. H., Shah, S. A. A., & Yousuf, S. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3255.

- Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from a hypothetical URL as the original is not provided.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2905-83-1|2-Hydroxy-5-methoxybenzohydrazide|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of 2-Hydroxy-5-methoxybenzohydrazide

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-Hydroxy-5-methoxybenzohydrazide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazides and their hydrazone derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The core functional group, a hydrazide (-CONHNH2), serves as a versatile scaffold for the synthesis of more complex molecules, particularly through condensation reactions with aldehydes and ketones to form hydrazones.[2] These hydrazones, characterized by the azomethine group (-NHN=CH-), are known to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3]

The 2-Hydroxy-5-methoxybenzohydrazide moiety is of particular interest due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. These substituents can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its biological activity. This guide will delve into the synthetic pathways to access this core structure and explore the generation of its diverse derivatives, with a focus on the underlying chemical principles and experimental methodologies.

Synthesis of the Core Moiety: 2-Hydroxy-5-methoxybenzohydrazide

The synthesis of 2-Hydroxy-5-methoxybenzohydrazide is typically achieved through a two-step process, starting from the commercially available 4-methoxyphenol. The first step involves the formation of the corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide.

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

While several methods exist for the synthesis of this intermediate, a common laboratory-scale approach involves the carboxylation of a salt of 4-methoxyphenol, followed by esterification.[4]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

-

Materials: 4-methoxyphenol, sodium hydride, dry diglyme, carbon dioxide gas, hydrochloric acid, diethyl ether, benzene, sodium bicarbonate, sodium chloride, sodium sulfate, methanol, sulfuric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet tube, a suspension of sodium hydride in dry diglyme is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 4-methoxyphenol in dry diglyme is added dropwise to the stirred suspension at room temperature.

-

The mixture is then heated to reflux, and carbon dioxide gas is bubbled through the solution for several hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and neutralized with dilute hydrochloric acid.

-

The product, 2-hydroxy-5-methoxybenzoic acid, is extracted with a mixture of diethyl ether and benzene.

-

The organic layer is washed with sodium bicarbonate solution, water, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-hydroxy-5-methoxybenzoic acid.

-

For the esterification, the crude acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and sodium bicarbonate solution to remove any unreacted acid.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield methyl 2-hydroxy-5-methoxybenzoate.[5][6]

-

Step 2: Synthesis of 2-Hydroxy-5-methoxybenzohydrazide

The conversion of the methyl ester to the corresponding hydrazide is a standard and efficient reaction involving nucleophilic acyl substitution. A general and adaptable protocol is provided below, based on the synthesis of similar benzohydrazides.[7]

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzohydrazide

-

Materials: Methyl 2-hydroxy-5-methoxybenzoate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve methyl 2-hydroxy-5-methoxybenzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed by rotary evaporation.

-

The resulting solid is washed with hexane or cold water to remove any unreacted starting materials and impurities.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or methanol, to afford pure 2-Hydroxy-5-methoxybenzohydrazide.

-

Synthesis of 2-Hydroxy-5-methoxybenzohydrazide Derivatives (Hydrazones)

The primary route for derivatizing 2-Hydroxy-5-methoxybenzohydrazide is through the formation of hydrazones, also known as Schiff bases. This involves the condensation reaction between the hydrazide and various aldehydes or ketones. The choice of the carbonyl compound is critical as it introduces structural diversity and allows for the modulation of the final compound's biological activity.

General Experimental Protocol for Hydrazone Synthesis

A widely applicable method for the synthesis of these derivatives involves refluxing the hydrazide with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid.[8][9]

-

Materials: 2-Hydroxy-5-methoxybenzohydrazide, various substituted aldehydes (e.g., benzaldehyde, salicylaldehyde, anisaldehyde), ethanol or methanol, glacial acetic acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-Hydroxy-5-methoxybenzohydrazide and the selected aldehyde in ethanol or methanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 3-5 hours. Monitor the reaction progress using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is washed with cold ethanol or methanol and can be further purified by recrystallization from an appropriate solvent.

-

Characterization of Synthesized Compounds

The structural elucidation of the synthesized 2-Hydroxy-5-methoxybenzohydrazide and its derivatives is accomplished using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key characteristic peaks include the N-H stretching vibrations, C=O (amide I) stretching, and C=N (imine) stretching in the hydrazones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to identify the protons in different chemical environments, such as the aromatic protons, the -NH proton, and the azomethine proton (-N=CH-). 13C NMR provides information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.

| Compound Class | Key Spectroscopic Features |

| Benzohydrazide | IR (cm-1): ~3300-3200 (N-H stretching), ~1650 (C=O stretching). 1H NMR (ppm): Aromatic protons (6.5-8.0), -NH protons (variable, often downfield). |

| Hydrazone Derivatives | IR (cm-1): ~1620 (C=N stretching). 1H NMR (ppm): Azomethine proton (-N=CH-) as a singlet (8.0-9.0). |

Biological Significance and Structure-Activity Relationship (SAR)

The derivatization of 2-Hydroxy-5-methoxybenzohydrazide into various hydrazones is a strategic approach to discover novel therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic rings.

Antimicrobial Activity: Many benzohydrazide-hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[1] The lipophilicity and electronic nature of the substituents on the aldehyde-derived part of the molecule play a crucial role. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl ring can enhance antimicrobial activity.[9]

Antioxidant Activity: The phenolic hydroxyl group in the 2-Hydroxy-5-methoxybenzohydrazide core can contribute to antioxidant activity by acting as a free radical scavenger. The introduction of additional hydroxyl groups on the second aromatic ring, as seen in derivatives formed from hydroxy-substituted benzaldehydes, can further enhance this property.[3]

Antiglycation Activity: Certain derivatives have shown promising results as inhibitors of protein glycation, a process implicated in the complications of diabetes.[8] The presence and position of hydroxyl groups on the aromatic rings appear to be critical for this activity.[8]

Structure-Activity Relationship (SAR) Insights:

-

The -CONH-N=CH- pharmacophore is generally considered essential for the biological activity of hydrazones.[10]

-

The 2-hydroxy group on the benzohydrazide moiety can participate in intramolecular hydrogen bonding with the imine nitrogen, which can influence the molecule's conformation and biological activity.

-

The substituents on the second aromatic ring (from the aldehyde) are key modulators of activity. Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -NO2) at different positions can fine-tune the electronic properties and steric profile of the molecule, leading to varied biological responses.[11][12]

Conclusion

2-Hydroxy-5-methoxybenzohydrazide serves as a valuable and accessible starting material for the synthesis of a wide array of hydrazone derivatives. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of compound libraries for drug discovery screening. The structure-activity relationship insights highlight the importance of rational design in modifying the core scaffold to achieve desired biological activities. Further research into the synthesis and biological evaluation of novel derivatives of 2-Hydroxy-5-methoxybenzohydrazide is warranted and holds significant promise for the development of new therapeutic agents.

References

-

THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (URL: [Link])

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. (URL: [Link])

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. (URL: [Link])

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. (URL: [Link])

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SpringerLink. (URL: [Link])

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. (URL: [Link])

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. (URL: [Link])

-

Synthesis of 2-propoxy-5-methylbenzoic acid. NIST. (URL: [Link])

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. (URL: [Link])

-

Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. PrepChem.com. (URL: [Link])

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. (URL: [Link])

-

2-Methoxybenzohydrazide. PMC - NIH. (URL: [Link])

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. (URL: [Link])

-

N-2-Hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: Synthesis and structural characterization. ResearchGate. (URL: [Link])

Sources

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. asianpubs.org [asianpubs.org]

- 3. jchr.org [jchr.org]

- 4. tandfonline.com [tandfonline.com]

- 5. biosynth.com [biosynth.com]

- 6. Methyl 2-hydroxy-5-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 7. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

The Multifaceted Biological Activities of 2-Hydroxy-5-methoxybenzohydrazide and Its Analogs: A Technical Guide for Drug Discovery

Abstract

The benzohydrazide scaffold represents a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of 2-Hydroxy-5-methoxybenzohydrazide and its analogs. We will dissect their diverse bioactivities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and therapeutic promise of this versatile class of compounds. Through a synthesis of technical data, experimental protocols, and mechanistic insights, we aim to provide a foundational resource to catalyze further research and development in this promising area of drug discovery.

Introduction: The Benzohydrazide Scaffold - A Versatile Pharmacophore

Hydrazides, characterized by the presence of a -CONHNH2 functional group, are a cornerstone in the synthesis of a vast array of heterocyclic compounds with significant biological activities.[1][2] The inherent reactivity of the hydrazide moiety allows for facile chemical modifications, leading to the generation of diverse libraries of analogs with tailored pharmacological profiles. Benzohydrazides, in particular, have garnered substantial attention due to their presence in several clinically used drugs and their demonstrated efficacy in a multitude of therapeutic areas.[1] The incorporation of hydroxyl and methoxy substituents on the phenyl ring, as seen in 2-Hydroxy-5-methoxybenzohydrazide, can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide will systematically explore the rich pharmacology of this core structure and its derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzohydrazide derivatives have emerged as promising candidates in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4]

Antibacterial Activity

Derivatives of 2-hydroxybenzohydrazide have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[5][6] For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide has demonstrated significant activity against Escherichia coli.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like the ENR inhibitor receptor, crucial for bacterial fatty acid synthesis.[5][6] The 2-hydroxy group on the benzene ring is often implicated in forming key hydrogen bonds with amino acid residues within the enzyme's active site, such as Tyr 1156.[6]

A study on newly synthesized 2-hydroxy benzyl hydrazide derivatives revealed that compound C-7 exhibited a larger zone of inhibition against Staphylococcus aureus (2.0 cm) and Escherichia coli (2.1 cm) compared to the standard drug ciprofloxacin (1.9 cm).[7] This highlights the potential of these analogs to outperform existing antibiotics.

Antifungal Activity

Several benzohydrazide derivatives have also displayed potent antifungal properties.[4] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against various fungal strains. For example, certain benzohydrazide derivatives have shown more potent activity against Aspergillus niger than other tested bacterial and fungal strains.[4]

Table 1: Antibacterial Activity of Selected 2-Hydroxybenzohydrazide Analogs

| Compound | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | MIC: 120 ppm | [6] |

| Compound C-7 (a 2-hydroxy benzyl hydrazide derivative) | Staphylococcus aureus | Zone of Inhibition: 2.0 cm | [7] |

| Compound C-7 (a 2-hydroxy benzyl hydrazide derivative) | Escherichia coli | Zone of Inhibition: 2.1 cm | [7] |

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.

-

Preparation of Inoculum: A fresh culture of the test bacterium (e.g., E. coli, S. aureus) is grown in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

-

Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Figure 2: Proposed Mitochondrial-Dependent Apoptotic Pathway.

In Vivo Antitumor Activity

The promising in vitro results have been corroborated by in vivo studies. In a murine model of mammary carcinoma, administration of hydrazide derivatives significantly hindered tumor growth compared to vehicle-treated mice. [8] Table 2: Anticancer Activity of Selected Hydrazide Analogs

| Compound | Cell Line | IC50 Value | Reference |

| Hydrazide with furan substituent | MCF-7 | 0.7 µM | [8] |

| Hydrazide with thiophene substituent | MCF-7 | 0.18 µM | [8] |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 µM | [9][10] |

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Benzohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties. [11][12]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins. [11]Molecular docking studies have shown that benzohydrazide derivatives can fit into the active sites of both COX-1 and COX-2 enzymes. [11]

In Vivo Anti-inflammatory and Nociceptive Studies

In vivo studies using models such as carrageenan-induced paw edema have confirmed the anti-inflammatory activity of these compounds, with some derivatives showing a significant reduction in paw edema. [11]Furthermore, 2-hydroxybenzohydrazide has been shown to dose-dependently inhibit pain in various nociception models. [12]Mechanistic studies suggest the involvement of the opioidergic system, as the anti-nociceptive effects were antagonized by naloxone. [12]

Enzyme Inhibition: A Targeted Approach

The biological activities of 2-Hydroxy-5-methoxybenzohydrazide and its analogs are often rooted in their ability to inhibit specific enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. [13]5-Methoxysalicylaldehyde, a precursor to 2-Hydroxy-5-methoxybenzohydrazide, has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. [14]It acts as a reversible mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. [14]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by pathogens such as Helicobacter pylori. Benzohydrazone derivatives have been evaluated for their urease inhibitory potential, with some compounds showing excellent results, comparable to the standard inhibitor thiourea. [15]Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of urease. [15]

Conclusion and Future Directions

The 2-Hydroxy-5-methoxybenzohydrazide scaffold and its analogs represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their ability to inhibit key enzymes, underscores their potential for further drug development. The ease of synthesis and the potential for chemical modification provide a robust platform for generating novel derivatives with enhanced potency and selectivity. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The comprehensive data presented in this guide serves as a valuable resource to stimulate and guide these future endeavors.

References

-

Actual vs. predicted activities of benzohydrazide derivatives (XVI.a-XXI.i). - ResearchGate. Available from: [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. Available from: [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education. Available from: [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. Available from: [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education. Available from: [Link]

-

N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide - PMC - NIH. Available from: [Link]

-

Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. Available from: [Link]

-

Design of new 2‐hydroxy‐4‐methoxybenzohydrazide analogs - ResearchGate. Available from: [Link]

-

(PDF) Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Available from: [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link]

-

2-Methoxybenzohydrazide - PMC - NIH. Available from: [Link]

-

Benzohydrazide derivatives with interesting antibacterial activity. R =... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed. Available from: [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. Available from: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. Available from: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC - NIH. Available from: [Link]

-

2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed. Available from: [Link]

-

Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry. Available from: [Link]

-

Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines | Request PDF - ResearchGate. Available from: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed. Available from: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. Available from: [Link]

Sources

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. jchr.org [jchr.org]

- 8. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Therapeutic Potential of 2-Hydroxy-5-methoxybenzohydrazide

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds capable of interacting with multiple biological targets is of paramount importance. 2-Hydroxy-5-methoxybenzohydrazide, a substituted benzohydrazide, has emerged as a promising core structure for the development of novel therapeutic agents. Its unique combination of a hydrazide moiety and a substituted phenolic ring bestows upon it a rich chemical reactivity and a diverse pharmacological profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental evaluation of 2-Hydroxy-5-methoxybenzohydrazide and its derivatives. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for advancing the research and development of this intriguing class of compounds.

Synthesis and Physicochemical Properties

The synthesis of 2-Hydroxy-5-methoxybenzohydrazide is typically achieved through a straightforward and efficient condensation reaction. The general synthetic scheme involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with hydrazine hydrate.

General Synthesis Protocol

A common method for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide is outlined below. This protocol can be adapted and optimized based on laboratory-specific conditions and desired scale.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (typically 5-10 equivalents) in a suitable solvent such as ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-Hydroxy-5-methoxybenzohydrazide, will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Hydroxy-5-methoxybenzohydrazide.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 163-164 °C[1] |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Potential Therapeutic Applications

Derivatives of 2-Hydroxy-5-methoxybenzohydrazide have demonstrated a broad spectrum of biological activities, suggesting their potential in various therapeutic areas. The primary areas of interest include antimicrobial, antioxidant, and antiglycation applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[2][3][4] The core structure of 2-Hydroxy-5-methoxybenzohydrazide can be readily derivatized to produce Schiff bases with potent antibacterial and antifungal properties.

Mechanism of Action: The antimicrobial action of hydrazone derivatives is often attributed to the inhibition of essential bacterial enzymes.[5] For instance, some hydrazones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2][3] The formation of a Schiff base with a primary amino group in the active site of the enzyme is a proposed mechanism of inhibition.[6]

Diagram: Proposed Mechanism of Bacterial Enzyme Inhibition

Caption: Proposed mechanism of antibacterial action via enzyme inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Stock Solution: Dissolve the 2-Hydroxy-5-methoxybenzohydrazide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to obtain a range of concentrations.

-

Inoculation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

-

Observation: Determine the MIC by visually assessing the lowest concentration that shows no turbidity.

Antioxidant Activity

The phenolic hydroxyl group in the 2-Hydroxy-5-methoxybenzohydrazide structure suggests its potential as an antioxidant. This is supported by studies on related benzohydrazide derivatives which have shown significant radical scavenging activity.[7]

Mechanism of Action: The antioxidant activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[8][9][10]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the 2-Hydroxy-5-methoxybenzohydrazide derivative with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. Benzoylhydrazone derivatives have been investigated for their ability to inhibit the formation of AGEs.[11][12]

Mechanism of Action: The antiglycation activity of these compounds may involve several mechanisms, including the trapping of reactive dicarbonyl species, chelation of metal ions that catalyze glycation, and breaking the cross-links of AGEs.

Diagram: Antiglycation Experimental Workflow

Sources

- 1. 2-HYDROXY-5-METHOXYBENZHYDRAZIDE | 2905-83-1 [amp.chemicalbook.com]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure-Activity Relationship of 2-Hydroxy-5-methoxybenzohydrazide Derivatives

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-Hydroxy-5-methoxybenzohydrazide derivatives, a class of compounds demonstrating significant therapeutic potential. Benzohydrazide and its hydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document synthesizes current research to elucidate how specific structural modifications to the 2-Hydroxy-5-methoxybenzohydrazide core influence its biological efficacy. We will dissect the synthetic methodologies, analyze the causal relationships between chemical structure and biological function, and provide detailed experimental protocols for synthesis and evaluation. Quantitative data are presented to support the SAR analysis, offering a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction to the Benzohydrazide Scaffold

The Pharmacological Significance of Hydrazide-Hydrazones

Hydrazide-hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern medicinal chemistry.[3] This structural motif is not merely a linker but an active pharmacophore that imparts crucial physicochemical properties, including the ability to form stable chelates with metal ions and engage in hydrogen bonding with biological targets.[4] The versatility of the hydrazone linkage allows for the facile synthesis of diverse molecular libraries by condensing a hydrazide core with various aldehydes and ketones.[3][5] This synthetic accessibility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][5][6][7][8]

The 2-Hydroxy-5-methoxybenzohydrazide Core: A Privileged Structure

Within the vast family of benzohydrazides, the 2-Hydroxy-5-methoxybenzohydrazide moiety (CAS RN: 2905-83-1) serves as a particularly compelling starting point for drug design.[9] The core itself combines two key functional groups that are critical for biological activity:

-

The 2-Hydroxy Group: The ortho-hydroxyl group is strategically positioned to form a stable six-membered ring via intramolecular hydrogen bonding with the azomethine nitrogen of the hydrazone linkage.[10] This conformation can enhance membrane permeability and stabilize the molecule for optimal receptor binding.[10][11]

-

The 5-Methoxy Group: The methoxy substituent modifies the electronic properties and lipophilicity of the benzene ring, which can significantly influence pharmacokinetic and pharmacodynamic profiles. Its position can direct further substitutions and impact metabolic stability.

This guide focuses specifically on derivatives of this core, examining how modifications, particularly on the benzylidene portion of the molecule, modulate its biological activity.

Synthetic Strategies and Methodologies

Rationale for Synthetic Approach

The primary and most efficient method for synthesizing 2-Hydroxy-5-methoxybenzohydrazide derivatives is the acid-catalyzed condensation of the parent hydrazide with a selected aromatic or heteroaromatic aldehyde. This Schiff base formation is a robust and high-yielding reaction.[10] The choice of solvent, typically methanol or ethanol, facilitates the dissolution of reactants and the removal of the water byproduct, driving the reaction to completion. A catalytic amount of acid, such as acetic or sulfuric acid, is employed to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide.

General Synthesis Workflow

The synthesis and evaluation of novel derivatives follow a logical and systematic workflow. This process begins with the rational selection of aldehydes for condensation, proceeds through synthesis and purification, and culminates in comprehensive biological screening and SAR analysis.

Caption: General workflow for the synthesis and evaluation of derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of N'-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide, which can be adapted for the 2-Hydroxy-5-methoxybenzohydrazide core by using the appropriate starting hydrazide.[10]

Step 1: Reactant Preparation

-

In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methoxybenzohydrazide (2 mmol) in 30 mL of methanol.

-

Add the desired substituted aldehyde (2 mmol) to the solution.

Step 2: Catalysis and Reflux